3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
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Overview
Description
3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrrole rings. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitrogen atoms in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Coupling Reaction: The final step involves the coupling of the brominated pyridine with the pyrrole ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used for cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Pyrrolinones and Pyrrolidines: Formed through oxidation and reduction of the pyrrole ring.
Coupled Products: Formed through cross-coupling reactions.
Scientific Research Applications
3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving pyridine and pyrrole-containing compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance its binding affinity through halogen bonding interactions. The pyridine and pyrrole rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(3,4-dihydro-2H-pyrrol-2-yl)pyridine: Similar structure but with the pyrrole ring attached at a different position.
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine:
5-bromo-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine: Bromine atom at a different position on the pyridine ring.
Uniqueness
3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is unique due to the specific positioning of the bromine atom and the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of both pyridine and pyrrole rings in the same molecule provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENATANFRDRZCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450121 |
Source
|
Record name | 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64319-85-3 |
Source
|
Record name | Pyridine, 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64319-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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